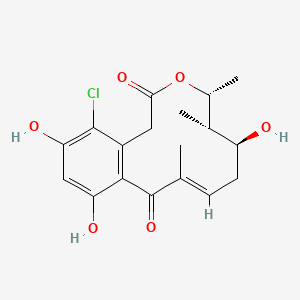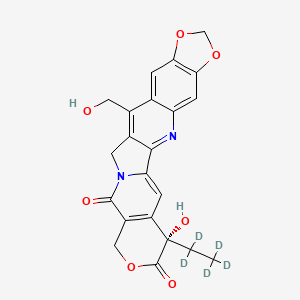
7-Hydroxymethyl-10,11-MDCPT-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxymethyl-10,11-MDCPT-d5 is a deuterium-labeled derivative of 7-Hydroxymethyl-10,11-MDCPT. This compound is primarily used as a payload in the synthesis of antibody-drug conjugates (ADCs). The deuterium labeling enhances the stability and metabolic profile of the compound, making it a valuable tool in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxymethyl-10,11-MDCPT-d5 involves the incorporation of deuterium atoms into the parent compound, 7-Hydroxymethyl-10,11-MDCPT. The process typically includes the following steps:
Deuterium Exchange Reaction: The parent compound undergoes a deuterium exchange reaction where hydrogen atoms are replaced with deuterium atoms. This is often achieved using deuterated solvents and catalysts under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of the parent compound are subjected to deuterium exchange reactions in batch reactors.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be used to facilitate the deuterium exchange reaction.
Quality Control: Rigorous quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxymethyl-10,11-MDCPT-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
7-Hydroxymethyl-10,11-MDCPT-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying deuterium-labeled compounds.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in the development of ADCs for targeted cancer therapy. The compound serves as a cytotoxic payload that can be conjugated to antibodies to selectively target cancer cells.
Industry: Applied in the pharmaceutical industry for the synthesis of novel therapeutic agents and in the development of diagnostic tools
Mecanismo De Acción
The mechanism of action of 7-Hydroxymethyl-10,11-MDCPT-d5 involves its role as a cytotoxic agent in ADCs. The compound exerts its effects by:
Targeting Cancer Cells: When conjugated to an antibody, the compound selectively binds to cancer cell surface antigens.
Internalization and Release: Upon binding, the ADC is internalized by the cancer cell, and the cytotoxic payload is released.
DNA Topoisomerase I Inhibition: The released compound inhibits DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to DNA damage and cell death
Comparación Con Compuestos Similares
7-Hydroxymethyl-10,11-MDCPT-d5 is unique due to its deuterium labeling, which enhances its stability and metabolic profile. Similar compounds include:
7-Hydroxymethyl-10,11-MDCPT: The non-deuterated parent compound.
Camptothecin: A related compound used in cancer therapy.
Topotecan: Another camptothecin derivative used as an anticancer agent
Propiedades
Fórmula molecular |
C22H18N2O7 |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
(5S)-5-hydroxy-14-(hydroxymethyl)-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1/i1D3,2D2 |
Clave InChI |
UYOXKDDEJDVQSN-VBGSLEDMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
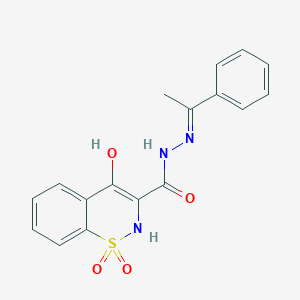
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)

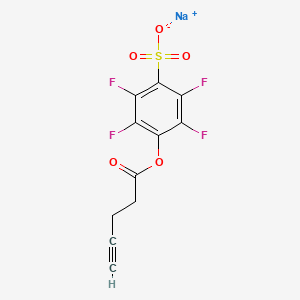
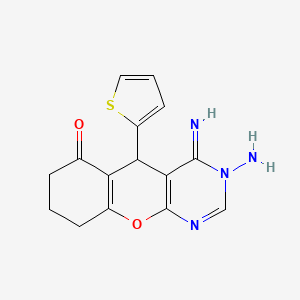
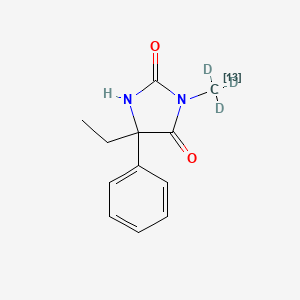
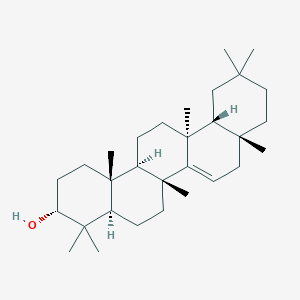

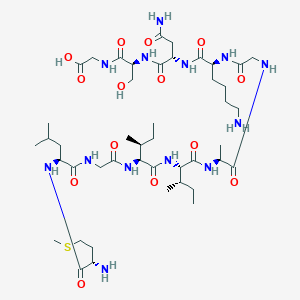
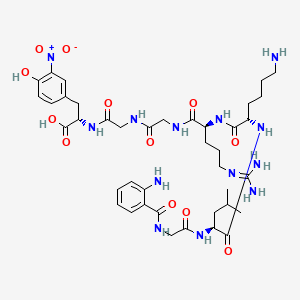
![methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate](/img/structure/B12371194.png)
